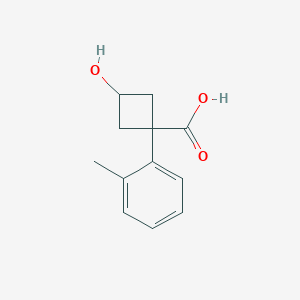![molecular formula C12H24N2O3 B13158732 Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained through recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate has several applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group and the piperidine ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethanolamine: Similar in structure but with an ethanolamine group instead of a piperidine ring.
N-Boc-ethylenediamine: Contains an ethylenediamine group instead of a hydroxyethyl group.
Uniqueness
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate is unique due to the presence of both a hydroxyethyl group and a piperidine ring, which confer specific chemical properties and reactivity. This combination makes it a versatile compound in organic synthesis and research applications.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-2-piperidin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h9-10,13,15H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
TYYSODOEIAWRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)
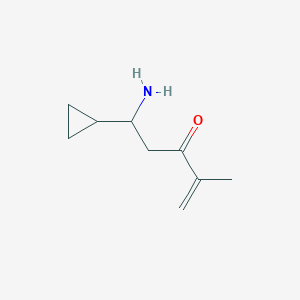

![[8,8'-Bi-9H-purine]-6,6'-diamine](/img/structure/B13158683.png)
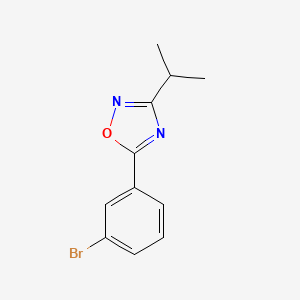

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
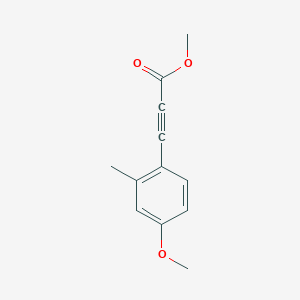
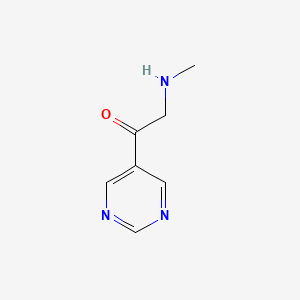


![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)
